tert-Butyl N-(3-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-hydroxycyclohexyl)carbamate
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Overview
Description
tert-Butyl N-(3-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-hydroxycyclohexyl)carbamate is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl carbamate group, a difluoroethyl-substituted oxadiazole ring, and a hydroxycyclohexyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-(3-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-hydroxycyclohexyl)carbamate typically involves multiple steps One common approach starts with the preparation of the oxadiazole ring, which is then functionalized with a difluoroethyl group This intermediate is subsequently reacted with a hydroxycyclohexyl derivative under specific conditions to form the desired product
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. Cold-chain transportation and storage are essential to maintain the stability of the compound .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(3-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-hydroxycyclohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The difluoroethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions include ketones, reduced oxadiazole derivatives, and substituted analogs of the original compound.
Scientific Research Applications
tert-Butyl N-(3-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-hydroxycyclohexyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl N-(3-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-hydroxycyclohexyl)carbamate involves its interaction with specific molecular targets. The difluoroethyl-substituted oxadiazole ring is believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors involved in disease pathways. The hydroxycyclohexyl moiety may enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler analog used in various chemical reactions.
tert-Butyl (3-iodopropyl)carbamate: Used in the synthesis of isoindolin-2-one-linked quinazoline and pyridopyrimidine as anticancer agents.
tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate: Utilized in the synthesis of functionalized pyrroles.
Uniqueness
tert-Butyl N-(3-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-hydroxycyclohexyl)carbamate is unique due to its combination of a difluoroethyl-substituted oxadiazole ring and a hydroxycyclohexyl moiety. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H25F2N3O4 |
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Molecular Weight |
361.38 g/mol |
IUPAC Name |
tert-butyl N-[3-[[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]-3-hydroxycyclohexyl]carbamate |
InChI |
InChI=1S/C16H25F2N3O4/c1-14(2,3)24-13(22)19-10-6-5-7-16(23,8-10)9-11-20-12(21-25-11)15(4,17)18/h10,23H,5-9H2,1-4H3,(H,19,22) |
InChI Key |
JWZMZEKOFKWVOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)(CC2=NC(=NO2)C(C)(F)F)O |
Origin of Product |
United States |
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